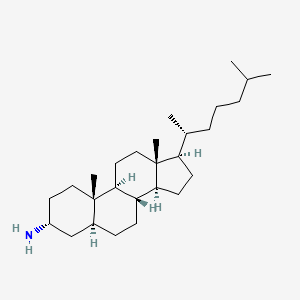![molecular formula C23H31FN3O6S- B10800268 (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;methane](/img/structure/B10800268.png)
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rosuvastatin Calcium involves several key steps:
Condensation Reaction: 4-fluorobenzaldehyde is condensed with 4-methyl-3-oxopentanoic acid ethyl ester in the presence of piperidine and acetic acid in refluxing benzene to form a benzylidene derivative.
Cyclization and Oxidation: The benzylidene derivative is cyclized with S-methylisothiourea and oxidized with DDQ to yield a pyrimidine derivative.
Reduction and Wittig Condensation: The ester group of the N-methylmethanesulfonamide is reduced with DIBAL in toluene, followed by selective oxidation with TPAP to form an aldehyde.
Deprotection and Hydrolysis: The protected heptenoate is deprotected with FH and the resulting keto alcohol is reduced with Et2BOMe and NaBH4 to form a chiral dihydroxyheptenoate.
Formation of Calcium Salt: Finally, the sodium salt is treated with calcium chloride to form Rosuvastatin Calcium.
Industrial Production Methods
The industrial production of Rosuvastatin Calcium follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Rosuvastatin Calcium undergoes various chemical reactions, including:
Reduction: The reduction of ester groups and keto alcohols during synthesis.
Substitution: The formation of N-methylmethanesulfonamide through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid, DDQ.
Reducing Agents: DIBAL, NaBH4, Et2BOMe.
Condensation Reagents: Piperidine, acetic acid.
Cyclization Reagents: S-methylisothiourea.
Major Products Formed
The major product formed from these reactions is Rosuvastatin Calcium, which is used as a lipid-lowering agent .
Scientific Research Applications
Rosuvastatin Calcium has a wide range of scientific research applications:
Mechanism of Action
Rosuvastatin Calcium exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, Rosuvastatin Calcium reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein cholesterol and triglycerides, and increased levels of high-density lipoprotein cholesterol .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin with a similar mechanism of action but different pharmacokinetic properties.
Pravastatin: A statin that is less potent but has fewer drug-drug interactions.
Uniqueness
Rosuvastatin Calcium is unique in its high potency and ability to significantly reduce low-density lipoprotein cholesterol levels. It also has a longer half-life compared to other statins, allowing for more flexible dosing schedules .
Properties
Molecular Formula |
C23H31FN3O6S- |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;methane |
InChI |
InChI=1S/C22H28FN3O6S.CH4/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);1H4/p-1/b10-9+;/t16-,17-;/m1./s1 |
InChI Key |
DDORACDBOZIAGC-DHMAKVBVSA-M |
Isomeric SMILES |
C.CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Canonical SMILES |
C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B10800187.png)

![sodium;hydride;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10800189.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800192.png)

![2-[4-(2-aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10800215.png)
![sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate](/img/structure/B10800219.png)
![3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea](/img/structure/B10800224.png)
![[(2R,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800232.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;methane](/img/structure/B10800239.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800253.png)


![(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800291.png)
